

Biological Activity of N-Substituted Pyrazole-5-amine Compounds

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Compound of Interest

Compound Name: *1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine*

CAS No.: 3524-27-4

Cat. No.: B1276159

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Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The N-substituted pyrazole-5-amine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its utility is driven by the planar heterocyclic core, which mimics the purine ring system of ATP, making it an exceptional template for designing kinase inhibitors.

Beyond oncology, this scaffold has demonstrated critical utility in anti-inflammatory therapeutics (targeting p38 MAPK) and antimicrobial agents.^[1] This guide dissects the structure-activity relationships (SAR), synthetic pathways, and mechanistic underpinnings that make this pharmacophore a cornerstone of modern drug discovery.

Chemical Foundation & Synthetic Architecture

The Core Tautomerism & Substitution

While unsubstituted pyrazoles exhibit annular tautomerism (3-amino

5-amino), N1-substitution locks the tautomer, fixing the amine at position 5. This regiocontrol is critical for biological specificity, as it directs the hydrogen-bond donor/acceptor vectors of the molecule.

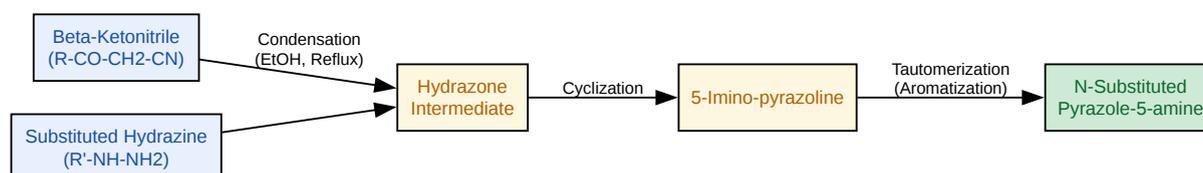
- N1 Position: Controls pharmacokinetic properties (lipophilicity/solubility) and steric fit within the solvent-exposed regions of protein binding pockets.
- C5-Amine: Acts as a primary hydrogen bond donor, typically interacting with the hinge region of kinase domains.

Synthetic Workflow

The most robust route to N-substituted pyrazole-5-amines is the cyclocondensation of

-ketonitriles with substituted hydrazines. This method is preferred for its regioselectivity and tolerance of diverse functional groups.

Visualization: Synthetic Pathway



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Figure 1: General synthetic workflow for accessing N-substituted pyrazole-5-amines via the reaction of

-ketonitriles with hydrazines.

Structural Activity Relationship (SAR) Landscape

The biological potency of this scaffold relies on a "lock-and-key" optimization of its four vectors.

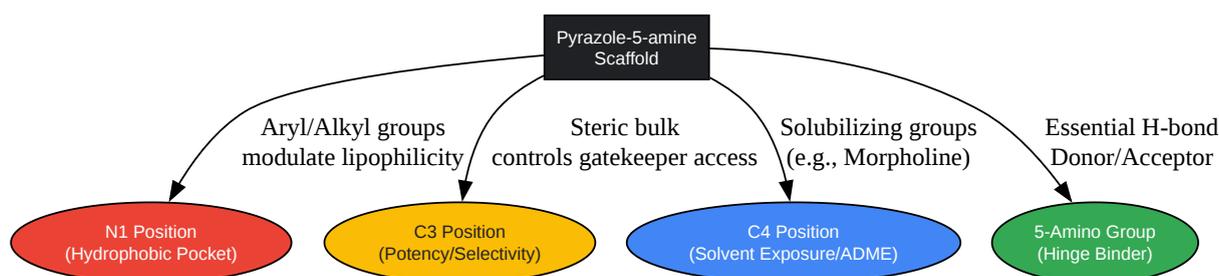
The SAR Map

- N1-Aryl/Alkyl Group: Critical for hydrophobic interactions. In p38 MAPK inhibitors, an N1-aryl group often occupies the hydrophobic pocket I. Bulky groups (e.g., tert-butyl) can improve

selectivity by clashing with the gatekeeper residues of off-target kinases.

- C3-Substituent: Often dictates potency. Electron-withdrawing groups (e.g., -CF₃) or sterically demanding aryl groups here can stabilize the active conformation.
- C4-Position: The "exit vector." Substituents here point towards the solvent front. This is the ideal position for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties without compromising binding affinity.
- C5-Amino Group: The "anchor." It forms a critical bidentate H-bond with the backbone carbonyl and amide NH of the kinase hinge region.

Visualization: SAR Logic



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Figure 2: SAR map illustrating the functional role of each position on the pyrazole-5-amine core.

Mechanisms of Action[4][5] Kinase Inhibition (ATP Competitors)

The primary mechanism involves Type I or Type II kinase inhibition.

- Hinge Binding: The pyrazole N2 (acceptor) and the exocyclic 5-amino group (donor) mimic the Adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., residues Met109 in p38).

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- Gatekeeper Interaction: The substituent at C3 often sits adjacent to the gatekeeper residue (e.g., Thr, Met, or Phe). Matching the size of the C3 group to the gatekeeper is the primary method for achieving isoform selectivity (e.g., JNK3 vs. p38).

Antimicrobial Activity

In bacterial targets, N-substituted pyrazoles have been shown to inhibit DNA gyrase (subunit B), interfering with bacterial DNA replication. The mechanism is distinct from kinase inhibition but relies on similar H-bond donor/acceptor motifs to bind the ATPase domain of gyrase.

Experimental Protocols

Protocol: Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5-amine

Objective: Synthesis of a standard reference compound for SAR studies.

Reagents:

- Acetoacetonitrile (10 mmol)
- Phenylhydrazine (10 mmol)
- Ethanol (absolute, 20 mL)
- Glacial Acetic Acid (catalytic, 5 drops)

Procedure:

- Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Acetoacetonitrile (0.81 g) in Ethanol (20 mL).
- Addition: Add Phenylhydrazine (1.08 g) dropwise over 5 minutes. The solution may warm slightly (exothermic).
- Catalysis: Add 5 drops of Glacial Acetic Acid.

- Reflux: Heat the reaction mixture to reflux () for 3–5 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexane).
- Workup: Cool the mixture to room temperature. Pour onto crushed ice (50 g).
- Crystallization: The solid precipitate is filtered under vacuum, washed with cold water (), and recrystallized from Ethanol/Water (1:1) to yield off-white needles.
- Validation: Confirm structure via ¹H-NMR (DMSO-*d*₆): Look for characteristic singlet at ppm (2H,) and aromatic protons.

Protocol: In Vitro Kinase Assay (p38 MAPK)

Objective: Determine

of the synthesized pyrazole derivative.

System: FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).

Procedure:

- Preparation: Prepare Test Compound solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.01% Brij-35). Serial dilute (1:3) to generate an 8-point dose-response curve.
- Enzyme Addition: Add 2.5 L of p38 MAPK enzyme (0.5 ng/well) to a 384-well low-volume black plate.

- Inhibitor Incubation: Add 2.5

L of Test Compound. Incubate for 15 minutes at RT to allow equilibrium binding.

- Substrate Initiation: Add 2.5

L of

ATP/Substrate mix (ATP at

, GFP-labeled ATF2 substrate).

- Reaction: Incubate for 60 minutes at RT.

- Detection: Add 10

L of Development Reagent (Eu-labeled anti-phospho-ATF2 antibody). Read TR-FRET signal on a plate reader (Ex: 340 nm, Em: 520 nm/495 nm).

- Analysis: Plot Emission Ratio (

) vs. $\log[\text{Inhibitor}]$. Fit to a sigmoidal dose-response equation to calculate

.

Quantitative Data Summary

Table 1: Comparative Activity of N-Substituted Pyrazole-5-amines against Key Kinases

| Compound Class | N1-Substituent | C3-Substituent | Target | Activity () | Therapeutic Indication |
|-------------------|-----------------|-----------------|---------------|--------------|------------------------|
| CDK Inhibitors | Phenyl | Isopropyl | CDK2/Cyclin E | | Oncology (Cell Cycle) |
| p38 Inhibitors | 4-Fluorophenyl | tert-Butyl | p38 MAPK | | Inflammation (RA) |
| Aurora Inhibitors | Pyrazole-subst. | Morpholine-urea | Aurora B | | Oncology (Mitosis) |
| JNK3 Inhibitors | 4-Chlorophenyl | 2-Pyridyl | JNK3 | | Neurodegeneration |

Note: Data aggregated from representative SAR studies [1, 3, 4].

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